APN Inhibitory Potency vs. Bestatin
N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide demonstrates 58.3-fold greater inhibitory potency against aminopeptidase N (APN) from porcine kidney microsomes compared to the well-known clinical APN inhibitor Bestatin [1][2]. This represents a substantial improvement over the established reference compound, positioning it as a more potent tool compound or lead for APN-targeted research. It is important to note that this is a cross-study comparison due to the distinct assay conditions reported in each source, but the use of the same substrate and biological system supports a rigorous and meaningful quantitative analysis.
| Evidence Dimension | Inhibitory potency against APN (porcine kidney microsomes) |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | Bestatin; IC50 = 4.08 ± 0.35 µM (4,080 nM) |
| Quantified Difference | 58.3-fold higher potency for the target compound (70 nM vs. 4,080 nM). |
| Conditions | Target Compound Assay: Preincubation for 5 min, substrate L-leu-p-nitroanilide, 30 min incubation, plate reader analysis [1]. Comparator (Bestatin) Assay: Performed in triplicate, data as mean ± SD [2]. |
Why This Matters
This significant potency advantage allows for lower working concentrations in in vitro assays, reducing the risk of off-target effects due to high compound load and lowering the overall cost per experiment on a molar basis for high-throughput screening.
- [1] BindingDB. (n.d.). BDBM50144946: N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide - IC50: 70 nM for APN in porcine kidney microsomes. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144946 (Accessed May 4, 2026). View Source
- [2] PMC Article PMC11808297. Table 1: The IC50 value of Bestatin against APN from porcine kidney (4.08 ± 0.35 µM). Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC11808297/table/tab1/ (Accessed May 4, 2026). View Source
